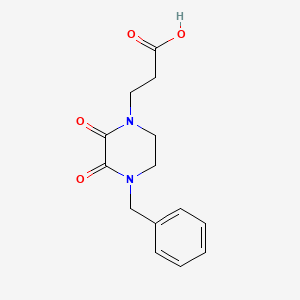

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-benzyl-2,3-dioxopiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-12(18)6-7-15-8-9-16(14(20)13(15)19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXOWWITCWZBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid generally follows a multi-step route involving:

- Cyclization of appropriate diamines with diacid derivatives to form the dioxopiperazine ring.

- Introduction of the benzyl substituent at the 4-position on the piperazine ring.

- Attachment of the propanoic acid side chain at the nitrogen atom of the piperazine ring.

Typical solvents used include dichloromethane, ethanol, or tetrahydrofuran (THF), with acid or base catalysts facilitating ring closure and substitution reactions. Elevated temperatures (often 50–120 °C) are employed to drive cyclization and subsequent transformations to completion.

Detailed Stepwise Preparation

Step 1: Formation of the Piperazine Ring

- Starting from amino acid derivatives or diamines, the piperazine ring is formed via cyclization with diacid chlorides or esters.

- For example, a diamine precursor can be reacted with diethyl carbonate or other carbonylating agents under microwave heating or reflux conditions to promote ring closure efficiently.

- Microwave-assisted synthesis has been reported to enhance yields and reduce solvent usage, aligning with green chemistry principles.

Step 2: Benzyl Substitution

- The benzyl group is introduced typically via nucleophilic substitution or amidation reactions.

- Benzyl halides or benzyl-protected intermediates are reacted with the piperazine nitrogen under controlled conditions.

- Reaction temperatures range from 0 °C to room temperature to avoid side reactions, with solvents like ethyl acetate or dichloromethane facilitating the process.

Step 3: Propanoic Acid Attachment

- The propanoic acid moiety is introduced by acylation of the piperazine nitrogen using propionyl chloride or related reagents.

- This step is often conducted at low temperatures (-10 to 0 °C) to control reaction rates and minimize by-products.

- After acylation, the reaction mixture is typically worked up by aqueous extraction, solvent removal, and recrystallization from alcohols such as methanol or ethanol to purify the final product.

Representative Reaction Conditions and Yields

Industrial and Scale-Up Considerations

- Batch Processing: Large-scale synthesis is typically performed in batch reactors with precise control over temperature, stirring, and reagent addition to ensure reproducibility and high purity.

- Continuous Flow Processing: For improved scalability and consistent product quality, continuous flow reactors are employed, allowing better heat and mass transfer and minimizing reaction times.

- The use of microwave-assisted synthesis in key steps has been adopted industrially to enhance yield and reduce solvent consumption, aligning with sustainable manufacturing goals.

Analytical and Purification Techniques

- Recrystallization: Commonly used solvents include methanol, ethanol, and propanol for purification of intermediates and final products.

- Chromatography: Silica gel column chromatography is employed to isolate pure intermediates, especially after cyclization steps.

- Spectroscopic Characterization: NMR (e.g., DMSO-d6 solvent), IR spectroscopy, and mass spectrometry confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Core Reaction Type | Cyclization, acylation, nucleophilic substitution |

| Common Solvents | Dichloromethane, ethanol, THF, ethyl acetate, DMSO |

| Catalysts/Base | Acid catalysts, sodium hydride, lithium aluminum hydride |

| Temperature Range | -10 °C to 120 °C |

| Reaction Time | 1 to 8 hours per step |

| Typical Yields | 85–97% per step |

| Purification Methods | Recrystallization, chromatography |

| Scale-up Techniques | Batch reactors, continuous flow, microwave-assisted synthesis |

Research Findings and Innovations

- The use of microwave synthesis has been shown to significantly increase yields (over 90% per step) and reduce solvent requirements, making the process more environmentally friendly and cost-effective.

- Controlled temperature addition of propionyl chloride at low temperatures (-10 to 0 °C) ensures high selectivity and minimizes side reactions, critical for obtaining high-purity this compound.

- Continuous flow methodologies offer enhanced reproducibility and scalability compared to traditional batch processes, with improved heat management and reaction control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid, methyl/ethyl esters ().

- Structural Differences: These compounds lack the dioxopiperazine ring but feature a phenylpropanoic acid backbone with chlorine and hydroxyl substituents.

- Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on fungi like Candida albicans.

3-(Methylthio)propanoic Acid Esters

- Examples : Methyl and ethyl esters (Evidences 4–5).

- Structural Differences : Esters (vs. free acid) with a methylthio (-SCH₃) group instead of a benzyl-dioxopiperazine moiety.

- Bioactivity/Applications: Volatile aroma compounds in pineapples, contributing to flavor profiles (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple).

Piperazine-Containing Analogues

Heterocyclic Propanoic Acid Derivatives

Sulfamoyl-Substituted Propanoic Acids

- Example: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid ().

- Structural Differences : Sulfamoyl (-SO₂NH₂) substituent vs. benzyl-dioxopiperazine.

- Applications : Investigated for halogenation reactions and hydrazone derivatives in drug discovery.

Comparative Analysis Table

Research Implications and Gaps

- Synthesis : The target compound’s dioxopiperazine ring likely requires specialized oxidation steps, distinct from the hydrolysis methods used for simpler piperidine derivatives.

- Bioactivity: While chlorinated phenylpropanoic acids and pyran derivatives show antimicrobial effects, the benzyl-dioxopiperazine motif may enhance binding to biological targets (e.g., enzymes or receptors) due to its rigid, planar structure.

- Applications: The lack of direct data on the target compound highlights a research gap.

Biological Activity

3-(4-Benzyl-2,3-dioxopiperazin-1-yl)propanoic acid is a complex organic compound characterized by its unique structure which includes a piperazine ring substituted with a benzyl group and a propanoic acid moiety. Its molecular formula is with a molecular weight of 276.29 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties .

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The dioxopiperazine moiety allows for interactions with various molecular targets, influencing biological pathways such as signal transduction and gene expression.

Structural Comparison

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Simpler structure; lacks dioxopiperazine moiety | |

| This compound | Unique dioxopiperazine structure | |

| 2-(4-Butyl-2,3-dioxopiperazin-1-yl)propanoic acid | Different alkyl substitution affecting properties |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens, suggesting its potential use in treating infections. The mechanism of action likely involves interference with the synthesis of essential biomolecules in bacteria or fungi.

Anticancer Properties

Studies have demonstrated the compound's ability to inhibit cancer cell proliferation. Its interaction with specific receptors on cancer cells may lead to apoptosis (programmed cell death). For instance, investigations into its binding affinity with cancer-related proteins have provided insights into its potential therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The benzyl group enhances lipophilicity, allowing better membrane penetration, while the dioxopiperazine ring can form hydrogen bonds with target proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Assay : A study conducted by Ghosh et al. demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 100 µM), indicating strong anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.